1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxol (benzodioxole) ring system linked to a methyl-substituted tetrahydroindazole moiety via a methylene-urea bridge. This compound’s structure combines electron-rich aromatic systems (benzodioxole) with a partially saturated indazole core, which may enhance metabolic stability and target binding affinity. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-14-5-3-2-4-12(14)13(20-21)9-18-17(22)19-11-6-7-15-16(8-11)24-10-23-15/h6-8H,2-5,9-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCHOEGCNHWHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 354.41 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival.
- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit GSK-3, a kinase involved in numerous cellular processes including metabolism and cell cycle regulation. Inhibition of GSK-3 has been linked to therapeutic effects in conditions such as diabetes and cancer .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. For instance, compounds with similar scaffolds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the benzo[d][1,3]dioxole moiety may enhance antimicrobial efficacy .
Anticancer Activity
Several studies have indicated that the compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the indazole moiety is thought to play a critical role in enhancing its cytotoxic effects against tumor cells.
Neuroprotective Effects
Research has also highlighted potential neuroprotective effects. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .
Study 1: GSK-3 Inhibition
A recent study evaluated the inhibitory effects of various indazole derivatives on GSK-3 activity. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, demonstrating potent inhibition .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against clinical strains of Staphylococcus aureus. The results showed that it significantly inhibited bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 3: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines demonstrated that this compound could reduce cell death induced by oxidative stress. The protective mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
Several compounds share the benzodioxole scaffold but differ in substitution patterns and pharmacological profiles:
Key Structural Differences :
- Unlike the difluorinated benzodioxole in , the absence of fluorine in the target compound may reduce metabolic stability but lower synthetic complexity.
- The tetrahydroindazole core (vs. pyrazole in ) introduces conformational rigidity, which could enhance selectivity for specific biological targets.
Pharmacological and Physicochemical Properties
- Urea vs. Amide/Carbohydrazide Linkers : Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to amides or carbohydrazides (e.g., compound 2 in ), which may improve binding to targets like kinases or GPCRs.
- Solubility and LogP : The benzodioxole moiety contributes to moderate lipophilicity (predicted LogP ~2.5–3.5), comparable to analogues in . However, the tetrahydroindazole’s partial saturation may enhance aqueous solubility relative to fully aromatic systems.
- Metabolic Stability: The methyl group on the indazole (vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
